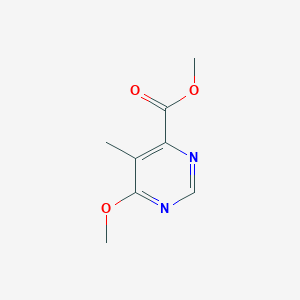
Methyl 6-methoxy-5-methyl-4-pyrimidinecarboxylate
Overview
Description
“Methyl 6-methoxy-5-methyl-4-pyrimidinecarboxylate” is a chemical compound. However, there is limited information available about this specific compound. It is related to the class of compounds known as pyrimidines, which have been studied for their antiviral, anticancer, antioxidant, and antimicrobial activity1.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis1. However, the specific synthesis process for “Methyl 6-methoxy-5-methyl-4-pyrimidinecarboxylate” is not readily available in the sources retrieved.Molecular Structure Analysis
The molecular structure of “Methyl 6-methoxy-5-methyl-4-pyrimidinecarboxylate” is not explicitly provided in the sources retrieved. However, related compounds have been characterized using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis1.Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 6-methoxy-5-methyl-4-pyrimidinecarboxylate” are not detailed in the sources retrieved. However, pyrimidine and its derivatives have been involved in various chemical reactions, as evidenced by the synthesis of novel triazole-pyrimidine-based compounds1.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 6-methoxy-5-methyl-4-pyrimidinecarboxylate” are not explicitly mentioned in the sources retrieved. However, a related compound, ethyl 4-(4-methoxyphenyl)-6-methyl-2-(4-(prop-2-yn-1-yl)piperazin-1-yl)pyrimidine-5-carboxylate, is described as a pale yellow solid with a melting point of 110–112°C1.Safety And Hazards
The safety and hazards associated with “Methyl 6-methoxy-5-methyl-4-pyrimidinecarboxylate” are not detailed in the sources retrieved. It’s always important to handle chemical compounds with appropriate safety measures.
Future Directions
The future directions for the study of “Methyl 6-methoxy-5-methyl-4-pyrimidinecarboxylate” are not specified in the sources retrieved. However, the study of pyrimidine and its derivatives for their potential neuroprotective and anti-inflammatory properties suggests promising future directions1.
properties
IUPAC Name |
methyl 6-methoxy-5-methylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-6(8(11)13-3)9-4-10-7(5)12-2/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYOMASQLXPBAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-methoxy-5-methylpyrimidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B1465157.png)





